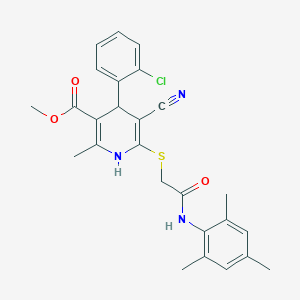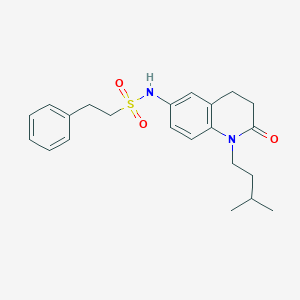![molecular formula C15H23ClFN5O B2995215 2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide CAS No. 2411184-35-3](/img/structure/B2995215.png)
2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide is an intricate organic compound characterized by a blend of pyrimidine and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves a multi-step process. The foundational step often includes the coupling of a pyrrolidine derivative with a pyrimidine compound under controlled reaction conditions. Solvents like dichloromethane, and bases such as potassium carbonate, are frequently used. Temperature and pH levels must be meticulously maintained to ensure successful reactions.
Industrial Production Methods
Industrial production scales up the laboratory methods, emphasizing efficiency and yield. High-pressure reactors, advanced chromatography for purification, and automated systems for reagent addition are commonly employed. Optimization of reaction conditions and rigorous quality control measures ensure the production of the compound at large scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.
Reduction: : Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dichloromethane, methanol, acetonitrile
Major Products Formed
Oxidation: : Yields products with higher oxidation states, potentially forming N-oxides or carboxylic acid derivatives.
Reduction: : Results in the formation of reduced amine derivatives.
Substitution: : Leads to a variety of substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for complex organic synthesis. It serves as a precursor in the synthesis of novel materials and catalysts.
Biology
In biological research, it is used as a probe to study enzyme interactions and binding affinities. Its structural characteristics make it a valuable tool in understanding protein-ligand interactions.
Medicine
Medicinal chemistry explores this compound for potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It can interact with enzymes, potentially inhibiting their activity, or it may modulate receptor functions. The pyrimidine and pyrrolidine rings play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as pyrrolidine-based or pyrimidine-containing molecules, 2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide stands out due to its unique substitution pattern and fluorine atom, which can enhance its biological activity and stability.
List of Similar Compounds
Pyrrolidine derivatives
Pyrimidine analogs
Fluorinated amides
Each of these similar compounds shares certain structural elements with the target compound but may differ significantly in their chemical and biological properties, highlighting the distinctiveness of this compound.
Propiedades
IUPAC Name |
2-chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClFN5O/c1-10(16)14(23)21(4)9-12-7-11(17)8-22(12)13-5-6-18-15(19-13)20(2)3/h5-6,10-12H,7-9H2,1-4H3/t10?,11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBIQSDEXVZIV-RAMGSTBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CC(CN1C2=NC(=NC=C2)N(C)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N(C)C[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2995137.png)

![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
![2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B2995144.png)


![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
